2-bromo-6-methyl-N-[2-(5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]benzamide
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Overview
Description
2-bromo-6-methyl-N-[2-(5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]benzamide is a complex organic compound featuring a brominated benzamide core linked to a triazolopyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-6-methyl-N-[2-(5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]benzamide typically involves multiple steps:
Bromination of 6-methylbenzamide: The starting material, 6-methylbenzamide, undergoes bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide to yield 2-bromo-6-methylbenzamide.
Formation of the triazolopyridine moiety: The triazolopyridine ring is synthesized separately, often starting from pyridine derivatives and involving cyclization reactions with hydrazine and other reagents to form the triazole ring.
Coupling reaction: The final step involves coupling the brominated benzamide with the triazolopyridine moiety. This can be achieved through nucleophilic substitution reactions, where the amine group of the triazolopyridine attacks the carbonyl carbon of the benzamide, forming the desired product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. Catalysts and solvents would be chosen to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The bromine atom in the benzamide ring can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the triazolopyridine moiety. For example, the nitrogen atoms in the triazole ring can be oxidized to form N-oxides.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be employed.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used for hydrolysis reactions.
Major Products
Substitution Products: Depending on the nucleophile, products can include azides, thiocyanates, or substituted amines.
Oxidation Products: N-oxides of the triazole ring.
Hydrolysis Products: Corresponding carboxylic acids and amines.
Scientific Research Applications
2-bromo-6-methyl-N-[2-(5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]benzamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in targeting neurological disorders and cancers due to its ability to interact with specific receptors and enzymes.
Biological Studies: The compound is used in studies to understand the biological pathways and mechanisms involved in disease states.
Pharmacology: It serves as a lead compound in the development of new drugs, with modifications to its structure aimed at improving efficacy and reducing side effects.
Industrial Applications:
Mechanism of Action
The mechanism of action of 2-bromo-6-methyl-N-[2-(5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]benzamide involves its interaction with molecular targets such as enzymes and receptors. The triazolopyridine moiety is known to bind to specific sites on proteins, modulating their activity. This can lead to inhibition or activation of signaling pathways involved in cell proliferation, apoptosis, and other critical biological processes.
Comparison with Similar Compounds
Similar Compounds
2-bromo-6-methylbenzamide: Lacks the triazolopyridine moiety, making it less versatile in biological applications.
N-[2-(5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]benzamide: Similar structure but without the bromine atom, which affects its reactivity and binding properties.
6-methyl-N-[2-(5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]benzamide: Similar but lacks the bromine atom, impacting its chemical behavior.
Uniqueness
The presence of both the bromine atom and the triazolopyridine moiety in 2-bromo-6-methyl-N-[2-(5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]benzamide makes it unique. The bromine atom enhances its reactivity in substitution reactions, while the triazolopyridine moiety provides specific binding capabilities to biological targets, making it a valuable compound in medicinal chemistry and pharmacology.
Properties
IUPAC Name |
2-bromo-6-methyl-N-[2-(5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19BrN4O/c1-11-5-4-6-12(17)15(11)16(22)18-9-8-14-20-19-13-7-2-3-10-21(13)14/h4-6H,2-3,7-10H2,1H3,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INKCBRHEOAJGEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)Br)C(=O)NCCC2=NN=C3N2CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19BrN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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